molecular formula C21H26Cl2N6 B1193052 L-Moses dihydrochloride

L-Moses dihydrochloride

Cat. No.: B1193052
M. Wt: 433.4 g/mol
InChI Key: PCQCTBXCEBIRAC-YRRRDGBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of L-45 dihydrochloride typically involves large-scale organic synthesis in controlled environments to ensure high purity and yield. The process includes rigorous quality control measures to maintain the compound’s efficacy and stability .

Chemical Reactions Analysis

Types of Reactions: L-45 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving L-45 dihydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products: The major products formed from the reactions of L-45 dihydrochloride depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

L-45 dihydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a chemical probe to study the role of PCAF bromodomains in various biological processes.

Mechanism of Action

L-45 dihydrochloride exerts its effects by binding to the acetylated lysines (KAc)-binding pocket of the PCAF bromodomain. This binding disrupts the interaction between PCAF and histone H3.3, thereby inhibiting the bromodomain’s function. The molecular targets and pathways involved include the PCAF bromodomain and its associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to L-45 dihydrochloride include other bromodomain inhibitors such as JQ1, I-BET762, and PFI-1. These compounds also target bromodomains but differ in their selectivity and potency .

Uniqueness: L-45 dihydrochloride is unique due to its high selectivity for the PCAF bromodomain and its potent inhibitory action. Unlike other bromodomain inhibitors, L-45 dihydrochloride exhibits minimal off-target effects, making it a valuable tool in epigenetic research .

Properties

Molecular Formula

C21H26Cl2N6

Molecular Weight

433.4 g/mol

IUPAC Name

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C21H24N6.2ClH/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20;;/h5-14,19H,1-4H3,(H,22,25);2*1H/t14-,19+;;/m0../s1

InChI Key

PCQCTBXCEBIRAC-YRRRDGBXSA-N

SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C.Cl.Cl

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C.Cl.Cl

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Moses HCl, L-Moses hydrochloride, L-45 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Moses dihydrochloride
Reactant of Route 2
Reactant of Route 2
L-Moses dihydrochloride
Reactant of Route 3
Reactant of Route 3
L-Moses dihydrochloride
Reactant of Route 4
L-Moses dihydrochloride
Reactant of Route 5
Reactant of Route 5
L-Moses dihydrochloride
Reactant of Route 6
L-Moses dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.